molecular formula C6H11FO2 B1311325 Ethyl 2-fluoroisobutyrate CAS No. 55816-69-8

Ethyl 2-fluoroisobutyrate

Cat. No.: B1311325
CAS No.: 55816-69-8
M. Wt: 134.15 g/mol
InChI Key: CJRQQJKWNULSFQ-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl 2-fluoroisobutyrate is used in various scientific research applications, including:

Safety and Hazards

Ethyl 2-fluoroisobutyrate is classified as flammable and toxic. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in cool, dry conditions in well-sealed containers and kept away from oxidizing agents .

Mechanism of Action

Target of Action

Ethyl 2-fluoroisobutyrate is a chemical compound with the formula C6H11FO2 . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual elimination from the body.

Biochemical Analysis

Biochemical Properties

Ethyl 2-fluoroisobutyrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes . For instance, it has been observed to interact with enzymes involved in fatty acid biosynthesis, leading to changes in the production of metabolites . The nature of these interactions is primarily inhibitory, affecting the normal function of the enzymes and altering the biochemical pathways they regulate.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound can induce oxidative stress, leading to organelle damage and apoptosis in single cells . Additionally, it has been shown to inhibit glycolysis and ATP production, which are critical for cellular energy metabolism . These effects highlight the compound’s potential impact on cellular health and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, inhibiting their activity and leading to changes in gene expression . This inhibition can result in the disruption of metabolic pathways and the accumulation of certain metabolites. The binding interactions are typically strong, leading to significant changes in the biochemical environment of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory effects on enzymes . Long-term exposure to the compound can result in chronic oxidative stress and sustained changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects . Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular metabolism and function . High doses of this compound can result in severe oxidative stress, organ damage, and apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fatty acid biosynthesis . The compound interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, leading to changes in metabolic flux and metabolite levels . These interactions can result in the accumulation of certain fatty acids and the inhibition of others, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, which can affect its overall activity and function . This compound is known to accumulate in certain cellular compartments, leading to localized effects on cellular metabolism .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to exert its effects in specific areas of the cell, leading to targeted changes in cellular metabolism and function . The compound’s activity is often highest in the mitochondria and cytoplasm, where it interacts with key metabolic enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-fluoroisobutyrate can be synthesized through several methods. One common method involves the reaction of 2-bromoisobutyric acid ester with hydrofluoric acid and an oxidizing agent . Another method involves the reaction of 2-hydroxyisobutyric acid ester with hydrofluoric acid . These reactions typically require low temperatures and careful handling due to the hazardous nature of hydrofluoric acid.

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of hydrofluoric acid as a fluorinating agent, which is both economically and ecologically advantageous . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluoroisobutyrate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding acid and alcohol.

Common Reagents and Conditions:

    Hydrofluoric Acid: Used in the synthesis and fluorination reactions.

    Oxidizing Agents: Used to facilitate the fluorination process.

Major Products:

    2-Fluoroisobutyric Acid: Formed through hydrolysis of the ester group.

    Substituted Esters: Formed through nucleophilic substitution reactions.

Comparison with Similar Compounds

  • Methyl 2-fluoroisobutyrate
  • 2-Fluoroisobutyric Acid
  • Ethyl 2-chloroisobutyrate

Comparison: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Compared to its analogs, such as mthis compound and ethyl 2-chloroisobutyrate, this compound exhibits higher stability and reactivity, making it more suitable for specific industrial and pharmaceutical applications .

Properties

IUPAC Name

ethyl 2-fluoro-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRQQJKWNULSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447541
Record name Ethyl 2-fluoroisobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55816-69-8
Record name Ethyl 2-fluoroisobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ethyl 2-hydroxyisobutyrate (12.43 g) was stirred in dry methylene chloride (65 ml) at -70° C. under nitrogen. Diethylaminosulphur trifluoride (30.32 g) in dry methylene chloride (5 ml) was added slowly, maintaining the temperature at -70° C. After completion of the addition, the mixture was stirred at -70° C. for 1 hour and was then allowed to warm to room temperature, stood for 3 hours and then overnight. The reaction was then carefully added to ice with vigorous stirring, and the resultant methylene chloride layer combined with a further methylene chloride extract of the aqueous layer. The total organic fraction was washed with brine, dried over magnesium sulphate and the solvent carefully distilled, to leave ethyl 2-fluoro-isobutyrate as a bronze liquid (12.8 g); 1H NMR analysis indicated that this material was >95% pure, and contained 2-3% of ethyl methacrylate. NMR (CDCl3, 270 MHz) δ 1.31(3H,t), 1.58(6H,d), 4.25(2H,q) ppm; 1H NMR (CDCl3, 254 MHz, 19F) δ -148.0 (1F, septet) ppm.
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Synthesis routes and methods III

Procedure details

Into a 50-ml autoclave having a teflon-made internal cylinder were placed 9 ml of a hydrogen fluoride/pyridine mixture [hydrogen fluoride/pyridne =70/30 (wt/wt), containing about 300 mM of hydrogen fluoride] and 9.15 g (91.5 mM) of fluorosulfuric acid. The autoclave contents were cooled to 0° C. Thereto was added 4.0 g (30.5 mM) of ethyl 2-hydroxyisobutyrate. The resulting mixture was subjected to a reaction at 40° C. for 4 hours. After the completion of the reaction, the reaction mixture was poured into ice water. The resulting mixture was extracted with methylene chloride. The extract was dried over anhydrous sodium sulfate and subjected to vacuum distillation to remove methylene chloride. The resulting residue was subjected to distillation to obtain 2.1 g (yield: 52%) of ethyl 2-fluoroisobutyrate having a boiling point of 124°-126° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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